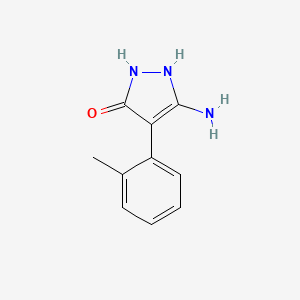

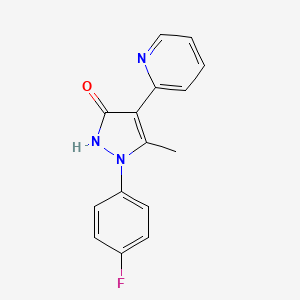

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one (5-ATPD) is an organic compound that is used in a variety of scientific research applications. 5-ATPD has a range of biochemical and physiological effects and has been studied for its potential applications in drug design and development.

Applications De Recherche Scientifique

Corrosion Inhibition

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one derivatives have been investigated for their application as corrosion inhibitors, particularly in the context of protecting mild steel in industrial processes. Research conducted by Dohare et al. (2017) explored the efficiency of pyranpyrazole derivatives as novel corrosion inhibitors, focusing on their ability to form protective adsorbed films on metal surfaces, thereby significantly reducing corrosion. These studies utilized methods such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to ascertain the compounds' effectiveness, with one derivative showing up to 98.8% efficiency at specific concentrations. The study also employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the interaction mechanisms between the inhibitors and the metal surface, confirming the practical applicability of these compounds in corrosion inhibition (Dohare, Ansari, Quraishi, & Obot, 2017).

Heterocyclic Compound Synthesis

The versatile chemical structure of this compound facilitates its use as a precursor in the synthesis of a wide range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, the reaction between this compound and various commercially available reactants can lead to the formation of new heterocycles with a conserved pyrazolo[3,4-d]pyrimidine nucleus. These reactions highlight the compound's role as a versatile synthetic building block for the generation of novel organic molecules, emphasizing its significance in the field of synthetic organic chemistry (Baraldi, El-Kashef, Farghaly, Vanelle, & Fruttarolo, 2004).

Pharmaceutical Research

In the realm of drug discovery and pharmaceutical research, derivatives of this compound have shown promise due to their structural similarity to biologically active motifs. Studies involving spectral and structural investigations of related compounds have shed light on their potential pharmaceutical applications. For instance, research by Kumar et al. (2020) detailed the synthesis of a biologically relevant compound, highlighting its high yield and the use of eco-friendly catalysts, which underscores the environmental advantages of employing such methodologies in pharmaceutical synthesis. This particular study also utilized quantum chemical computations to validate the experimental findings, showcasing the compound's relevance in drug discovery and development (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-4-(2-methylphenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-4-2-3-5-7(6)8-9(11)12-13-10(8)14/h2-5H,1H3,(H4,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBDKZPIVQQQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(NNC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)

![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)